molecular formula C11H22N2O B5161956 N-(1-methyl-4-piperidinyl)pentanamide

N-(1-methyl-4-piperidinyl)pentanamide

Cat. No. B5161956
M. Wt: 198.31 g/mol
InChI Key: UVGUVYDFTLPORM-UHFFFAOYSA-N
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Description

N-(1-methyl-4-piperidinyl)pentanamide, also known as NMP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. NMP is a cyclic amide that belongs to the class of piperidine compounds. It is a white, crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

The mechanism of action of N-(1-methyl-4-piperidinyl)pentanamide is still not fully understood. However, studies have shown that it can bind to the sigma-1 receptor and modulate its activity. The sigma-1 receptor is known to play a crucial role in various cellular processes, including calcium signaling, neurotransmitter release, and protein folding. By modulating the activity of the sigma-1 receptor, N-(1-methyl-4-piperidinyl)pentanamide can potentially have significant implications in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that N-(1-methyl-4-piperidinyl)pentanamide can have various biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine, which are neurotransmitters that play a crucial role in various physiological processes. Additionally, N-(1-methyl-4-piperidinyl)pentanamide has been shown to have antioxidant properties, which can potentially protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(1-methyl-4-piperidinyl)pentanamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it an ideal tool for studying the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of using N-(1-methyl-4-piperidinyl)pentanamide is its potential toxicity. Studies have shown that high doses of N-(1-methyl-4-piperidinyl)pentanamide can be toxic to cells and can cause cell death.

Future Directions

There are several future directions that researchers can explore regarding the use of N-(1-methyl-4-piperidinyl)pentanamide. One of the primary directions is the development of new drugs that can target the sigma-1 receptor. N-(1-methyl-4-piperidinyl)pentanamide can potentially serve as a lead compound for the development of new drugs that can modulate the activity of the sigma-1 receptor. Additionally, researchers can explore the potential applications of N-(1-methyl-4-piperidinyl)pentanamide in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)pentanamide and its potential applications in various research fields.
In conclusion, N-(1-methyl-4-piperidinyl)pentanamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. It has been extensively studied for its potential applications in the field of neuroscience, particularly in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. However, further studies are needed to fully understand the mechanism of action of N-(1-methyl-4-piperidinyl)pentanamide and its potential applications in various research fields.

Synthesis Methods

N-(1-methyl-4-piperidinyl)pentanamide can be synthesized using various methods. One of the most commonly used methods is the reaction between 1-methyl-4-piperidone and 1-bromopentane in the presence of a base such as potassium carbonate. The reaction yields N-(1-methyl-4-piperidinyl)pentanamide as the main product with a high yield.

Scientific Research Applications

N-(1-methyl-4-piperidinyl)pentanamide has been extensively studied for its potential applications in various research fields. One of its primary applications is in the field of neuroscience. N-(1-methyl-4-piperidinyl)pentanamide has been shown to have an affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various neurological processes. Studies have shown that N-(1-methyl-4-piperidinyl)pentanamide can modulate the activity of the sigma-1 receptor, which can have significant implications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N-(1-methylpiperidin-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c1-3-4-5-11(14)12-10-6-8-13(2)9-7-10/h10H,3-9H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGUVYDFTLPORM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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